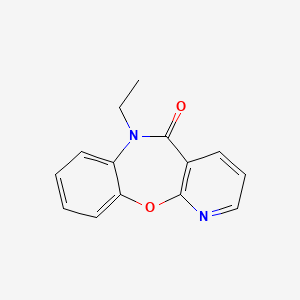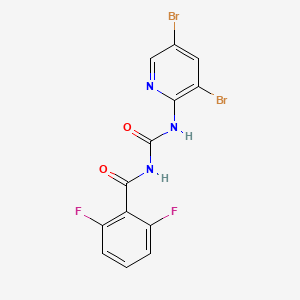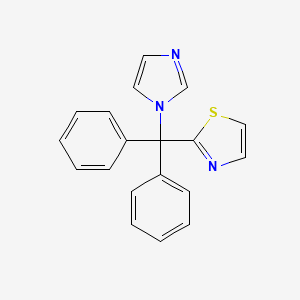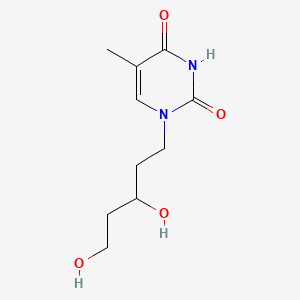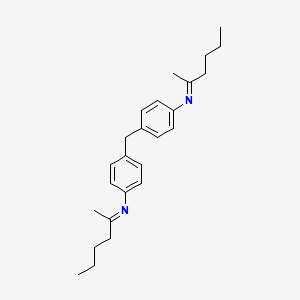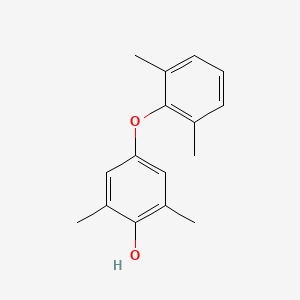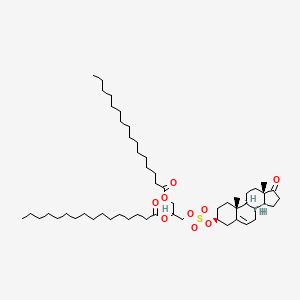
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-: is a complex organic compound with the chemical formula C₅₄H₉₄O₉S . This compound belongs to a group of stereoisomers and is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonyl and ester groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:
Sulfonylation: The addition of sulfonyl groups using sulfonyl chlorides under basic conditions.
Protection and Deprotection: Use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and sulfonylation reactions, utilizing continuous flow reactors to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired stereoisomer.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alcohols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学的研究の応用
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and ester groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
類似化合物との比較
Similar Compounds
Androst-5-en-17-one: A simpler steroidal compound without the additional ester and sulfonyl groups.
Androst-4-en-3,17-dione: Another steroid with a different arrangement of functional groups.
Testosterone: A well-known steroid hormone with distinct biological activities.
Uniqueness
What sets Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
30961-63-8 |
|---|---|
分子式 |
C54H94O9S |
分子量 |
919.4 g/mol |
IUPAC名 |
[3-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxysulfonyloxy]-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O9S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-51(56)60-42-46(62-52(57)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)43-61-64(58,59)63-45-37-39-53(3)44(41-45)33-34-47-48-35-36-50(55)54(48,4)40-38-49(47)53/h33,45-49H,5-32,34-43H2,1-4H3/t45-,46?,47-,48-,49-,53-,54-/m0/s1 |
InChIキー |
BNXZFRVTMCYITG-PZNRALTCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


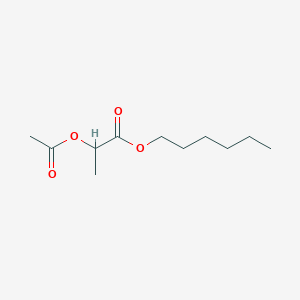

![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
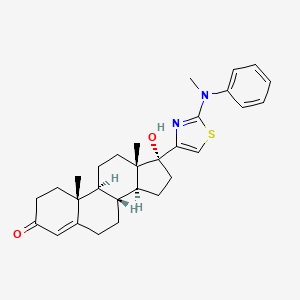
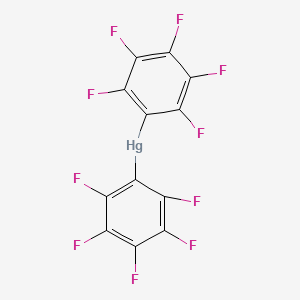
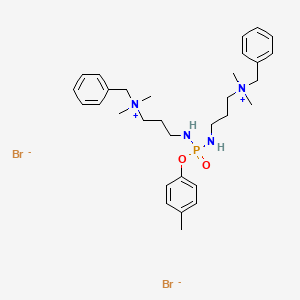

![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
